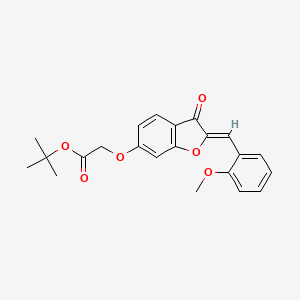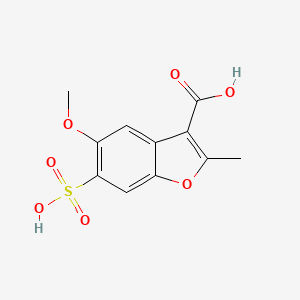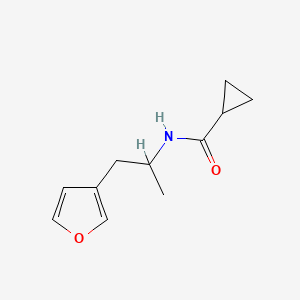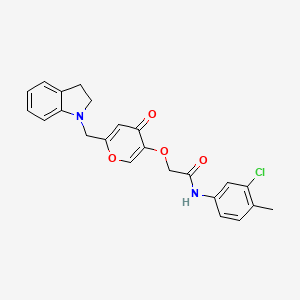![molecular formula C18H17N3O3 B2810731 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2310040-38-9](/img/structure/B2810731.png)
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It often includes the reaction conditions (temperature, pressure, solvent) and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography, NMR, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Mycobacterium tuberculosis Inhibition
One significant application of related compounds involves the development of novel inhibitors targeting Mycobacterium tuberculosis (MTB) InhA, an enzyme critical for the bacterium's fatty acid synthesis. A study by Pedgaonkar et al. (2014) designed 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives, showing promising inhibition of MTB InhA and activity against drug-sensitive and -resistant MTB strains with low cytotoxicity, suggesting potential for tuberculosis treatment (Pedgaonkar et al., 2014).
Spectroscopic and Quantum Mechanical Studies
Another application involves the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) and as photosensitizers. Additionally, their non-linear optical (NLO) activity was investigated, showing potential for various optical applications (Mary et al., 2020).
Hydrate to Anhydrous Form Conversion
Research by Petrova et al. (2009) explored the conversion of active pharmaceutical ingredient (API) hydrates to their anhydrous forms in aqueous media, demonstrating the less stability of hydrates compared to the most stable anhydrous form and their rapid conversion in water. This study highlights the importance of understanding solid-state properties for the development of pharmaceutical formulations (Petrova et al., 2009).
Positron Emission Tomography (PET) Imaging
Fujinaga et al. (2017) developed acetamidobenzoxazolone compounds for PET imaging of the translocator protein (TSPO) in ischemic brain and glioma, providing insights into neuroinflammation and tumor imaging. The compounds showed high binding affinity, improved brain kinetics, and clear tumor imaging in a glioma-bearing rat model, indicating their potential for advancing neuroimaging techniques (Fujinaga et al., 2017).
Cyclization Reactions of Heterocycle-fused Oxazine Derivatives
The study of cyclization reactions of heterocycle-fused oxazine derivatives by Shin et al. (2007) provided insights into the reaction mechanisms, showing the potential for developing new heterocyclic compounds with various applications in medicinal chemistry and organic synthesis (Shin et al., 2007)
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(11-21-15-3-1-2-4-16(15)24-18(21)23)20-10-12-5-8-14(19-9-12)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYLWBZQGKXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)
![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
![4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2810653.png)




![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)


![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)
